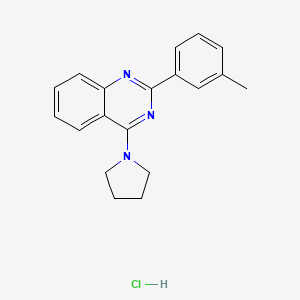
2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol, also known as BHBD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BHBD is a cyclic compound that contains a benzimidazole ring and a hydroxyl group attached to a hexahydro cyclohexane ring. The compound is synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and physiological effects:
2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, as well as the modulation of various signaling pathways in cells. 2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has also been shown to have a protective effect on cells exposed to oxidative stress, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of using 2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in laboratory experiments is its relatively simple synthesis method, which allows for the production of high yields of pure 2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol with minimal impurities. However, one limitation of using 2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in laboratory experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol, including the development of new synthetic methods for the production of 2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol and the investigation of its potential applications in medicine, agriculture, and materials science. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol and to determine its potential as a therapeutic agent for various diseases.
合成法
2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can be synthesized using a variety of methods, including the reaction of 4-hydroxyphenylacetic acid with cyclohexanone in the presence of a base catalyst. Another method involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. These methods have been optimized to produce high yields of 2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol with minimal impurities.
科学的研究の応用
2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and cancer. 2-(4-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has also been studied for its potential use as a plant growth regulator in agriculture, as well as its potential use in the development of new materials with unique properties.
特性
IUPAC Name |
4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h5-8,11-13,16-18H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXOWYTUKOIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(N2O)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4888883.png)
![1-(2-methyl-1H-indol-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone](/img/structure/B4888890.png)
![cis-4-[3-(7-butyryl-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexanol](/img/structure/B4888895.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)

![1-ethyl-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4888911.png)
![2-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B4888918.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1H-pyrazol-4-yl)ethyl]amine](/img/structure/B4888920.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4888925.png)
![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)
![N-(1-{1-[2-(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4888935.png)
![2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4888942.png)
